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Compound of Interest

Compound Name: 3-Phenylisoxazole-5-carbaldehyde

Cat. No.: B1599781

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic
compound 3-Phenylisoxazole-5-carbaldehyde. Designed for researchers, scientists, and
professionals in drug development, this document synthesizes available data to offer a
comprehensive understanding of its nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) characteristics. While direct, published spectra of 3-Phenylisoxazole-
5-carbaldehyde are not readily available in contemporary literature, this guide extrapolates
from the well-documented spectroscopic data of its derivatives and fundamental principles of
spectroscopic interpretation to provide a robust analytical profile.

Introduction to 3-Phenylisoxazole-5-carbaldehyde

3-Phenylisoxazole-5-carbaldehyde is a heterocyclic aldehyde with a molecular formula of
C10H7NO:2 and a molecular weight of 173.17 g/mol .[1] The isoxazole ring is a five-membered
heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is
of significant interest in medicinal chemistry due to its presence in a variety of biologically
active compounds. The aldehyde functional group at the 5-position serves as a versatile
synthetic handle for the elaboration of more complex molecules, making 3-Phenylisoxazole-5-
carbaldehyde a valuable intermediate in drug discovery and organic synthesis.[2][3][4][5]
Accurate interpretation of its spectroscopic data is paramount for confirming its identity and
purity in these applications.

Below is the chemical structure of 3-Phenylisoxazole-5-carbaldehyde:
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Caption: Molecular Structure of 3-Phenylisoxazole-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. Based on the analysis of derivatives, the following sections outline the expected *H

and 3C NMR spectral characteristics of 3-Phenylisoxazole-5-carbaldehyde.

'H NMR Spectroscopy

Experimental Protocol (Typical):

o Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.qg.,

CDCls or DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.

e Acquire the *H NMR spectrum on a 400 MHz or higher field spectrometer.

e Process the data, including Fourier transformation, phase correction, and baseline

correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0

ppm).

Expected *H NMR Data:

Expected Chemical

Proton Assignment . Multiplicity Integration
Shift (6, ppm)

Aldehyde-H 99-101 Singlet (s) 1H

Isoxazole-H4 70-7.2 Singlet (s) 1H

Phenyl-H (ortho) 7.8-8.0 Multiplet (m) 2H

Phenyl-H (meta, para) 7.4-7.6 Multiplet (m) 3H

Interpretation:
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o Aldehyde Proton: The proton of the aldehyde group is highly deshielded and is expected to
appear as a sharp singlet in the downfield region of the spectrum, typically between & 9.9
and 10.1 ppm.

» |soxazole Proton: The single proton on the isoxazole ring (H4) is anticipated to resonate as a
singlet between & 7.0 and 7.2 ppm. Its precise chemical shift can be influenced by the
solvent.

e Phenyl Protons: The five protons of the phenyl group will appear in the aromatic region (&
7.4-8.0 ppm). The two ortho-protons are generally the most deshielded due to their proximity
to the isoxazole ring and will likely appear as a multiplet further downfield. The meta- and
para-protons are expected to resonate as a more complex multiplet at a slightly higher field.

3C NMR Spectroscopy

Experimental Protocol (Typical):

Use the same sample prepared for *H NMR spectroscopy.

e Acquire the 13C NMR spectrum on a spectrometer operating at a corresponding frequency
(e.g., 100 MHz for a 400 MHz *H instrument).

» Typically, a proton-decoupled spectrum is acquired to simplify the spectrum to singlets for
each unique carbon.

¢ Process and reference the spectrum, usually to the solvent peak (e.g., CDClz at 6 77.16
ppm).

Expected 3C NMR Data:
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Carbon Assignment

Expected Chemical Shift (6, ppm)

Aldehyde C=0 185 - 195
Isoxazole C5 170 - 175
Isoxazole C3 160 - 165
Phenyl C (ipso) 128 - 132
Phenyl C (ortho, meta, para) 125-135
Isoxazole C4 100 - 105

Interpretation:

o Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and is expected to

appear significantly downfield, in the range of & 185-195 ppm.

» |soxazole Carbons: The carbons of the isoxazole ring are expected at characteristic chemical
shifts. C5, being adjacent to the aldehyde, will be downfield (& 170-175 ppm). C3, attached
to the phenyl group, will also be in the downfield region (6 160-165 ppm). C4 is anticipated to

be the most upfield of the isoxazole carbons (& 100-105 ppm).

e Phenyl Carbons: The six carbons of the phenyl ring will resonate in the aromatic region (&

125-135 ppm). The ipso-carbon (attached to the isoxazole ring) may be difficult to observe

due to quaternization and longer relaxation times.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol (Typical):

o For a solid sample, the spectrum can be acquired using an Attenuated Total Reflectance

(ATR) accessory or by preparing a KBr pellet.

e Place a small amount of the solid sample on the ATR crystal or mix with KBr and press into a

pellet.
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e Acquire the IR spectrum, typically over the range of 4000-400 cm~1.

« ldentify the characteristic absorption bands.

Expected IR Data:

Functional Group

Expected Absorption
(cm™)

Intensity

Aromatic C-H stretch

3100 - 3000

Medium

Aldehyde C-H stretch

2850 - 2800 and 2750 - 2700

Medium, often two bands

C=0 stretch (aldehyde) 1710 - 1685 Strong

C=C and C=N stretches 1600 - 1450 Medium to Strong
Isoxazole ring vibrations 1500 - 1300 Medium

Aromatic C-H bend 900 - 675 Strong

Interpretation:

o Aldehyde Group: The most diagnostic peaks for the aldehyde functionality are the strong

C=0 stretching absorption around 1700 cm~* and the two medium C-H stretching bands

near 2820 and 2720 cm~1. The latter are particularly useful as few other functional groups

absorb in this region.

o Aromatic and Heteroaromatic Rings: The presence of the phenyl and isoxazole rings will be

indicated by C-H stretching vibrations above 3000 cm~1, C=C and C=N stretching vibrations

in the 1600-1450 cm~1 region, and strong C-H out-of-plane bending vibrations in the

fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Experimental Protocol (Typical):
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e Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

« Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a
chromatographic technique (e.g., GC-MS or LC-MS).

 lonize the sample using an appropriate method, such as Electron lonization (EIl) or
Electrospray lonization (ESI).

e Analyze the mass-to-charge ratio (m/z) of the resulting ions.
Expected MS Data:

e Molecular lon (M*): The molecular ion peak is expected at an m/z of 173, corresponding to
the molecular weight of 3-Phenylisoxazole-5-carbaldehyde.

o Key Fragments: Common fragmentation pathways for aromatic aldehydes include the loss of
a hydrogen radical to form an [M-H]* ion (m/z 172) and the loss of the entire aldehyde group
(CHO) to form a [M-CHOJ™* ion (m/z 144). Further fragmentation of the phenylisoxazole core
would also be expected.

[M-H]*
-He miz =172
-CHO-
[M-CHOJ* -C3H2NO > [CeHs]+
m/z = 144 miz =77

Click to download full resolution via product page

Caption: Plausible mass spectrometry fragmentation pathway for 3-Phenylisoxazole-5-
carbaldehyde.

Conclusion

The spectroscopic profile of 3-Phenylisoxazole-5-carbaldehyde presented in this guide, while
based on extrapolation from its derivatives and fundamental principles, provides a solid
foundation for its characterization. The key identifying features are the downfield aldehyde
proton in the *H NMR spectrum, the aldehyde carbonyl carbon in the 13C NMR spectrum, the
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characteristic C=0 and aldehyde C-H stretches in the IR spectrum, and the molecular ion peak
at m/z 173 in the mass spectrum. This guide serves as a valuable resource for scientists
working with this important synthetic intermediate, enabling them to confidently identify and
assess the purity of 3-Phenylisoxazole-5-carbaldehyde in their research and development
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

